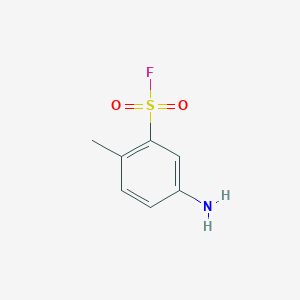

5-Amino-2-methylbenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

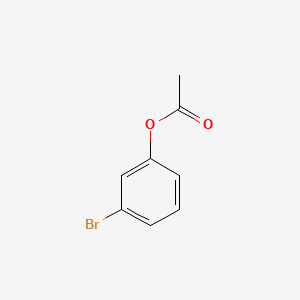

5-Amino-2-methylbenzene-1-sulfonyl fluoride (5-AMBSF) is an organofluoride compound that is widely used in organic chemistry as a reagent for the synthesis of a variety of compounds. It is also known as 5-Amino-2-methylbenzene-1-sulfonyl chloride (5-AMBSCl) and is used in the synthesis of both small molecules and peptides. 5-AMBSF is a versatile reagent that can be used for a variety of transformations, including the synthesis of amines, carboxylic acids, and other organic compounds.

Scientific Research Applications

Inhibition of Bacterial Enzymes

5-Amino-2-methylbenzene-1-sulfonyl fluoride and its derivatives have been studied for their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and inhibition could lead to new antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Polymer Synthesis

The sulfonyl fluoride group in aminobenzenesulfonyl fluorides, including this compound, allows for the synthesis of various polymers and copolymers containing sulfonic acid groups. This process can involve reactions with different acids and isocyanates to create substituted acrylamides or vinylureas, demonstrating the chemical's versatility in polymer chemistry (Hart & Timmerman, 1960).

Synthesis of Aliphatic Sulfonyl Fluorides

This compound is integral in the development of synthesis methods for aliphatic sulfonyl fluorides. These compounds are increasingly important in chemical biology and molecular pharmacology, highlighting the compound's role in expanding sulfonyl fluoride chemical libraries (Xu, Xu, Yang, Cao, & Liao, 2019).

Inhibitors for Diagnostic Tools

Derivatives of this compound, particularly benzolamide-like derivatives, show strong inhibitory effects on carbonic anhydrase isozymes. This property suggests potential use in PET (Positron Emission Tomography) for diagnosing various conditions (Supuran, Ilies, & Scozzafava, 1998).

Synthesis of Fluoro-Substituted Compounds

The compound assists in the fluoride-mediated nucleophilic substitution reactions for synthesizing fluoro-substituted compounds. This process is significant in creating diverse chemical structures with potential pharmaceutical applications (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).

Chemical Modification of Membranes

In the context of biological research, studies have utilized compounds like this compound to explore chemical modifications of cellular membranes, particularly in the context of anion and cation permeability. This research has implications for understanding cell physiology and pathology (Knauf & Rothstein, 1971).

Mechanism of Action

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

5-amino-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNBKGKQPAGUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299916 |

Source

|

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-06-7 |

Source

|

| Record name | NSC133677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)